Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3 |
InChI Key |
NNSNKUZJSAAMQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Prefunctionalized Precursors
A widely cited method involves cyclizing BOC-protected 1-aminopyrrole derivatives with brominated acetylene equivalents. For instance, a protocol from the Beilstein Journal of Organic Chemistry describes the reaction of BOC-protected 1-aminopyrrole with 3-bromo-1-propyne under palladium-catalyzed conditions, yielding the pyrrolo[1,2-b]pyridazine core. Subsequent deprotection and esterification with methyl chloroformate introduce the methoxycarbonyl group. This approach achieves moderate yields (45–60%) but requires precise control of reaction temperatures (80–100°C) and inert atmospheres.
Post-Functionalization of the Pyrrolo[1,2-b]Pyridazine Scaffold
Alternative routes begin with unsubstituted pyrrolo[1,2-b]pyridazine, introducing bromine and ester groups sequentially. Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by esterification at the 6-position via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, and methyl alcohol). While this method offers flexibility, competing reactions at adjacent positions often necessitate chromatographic purification, reducing overall yields to 30–40%.
Multi-Component Reactions
Recent advancements employ one-pot multi-component reactions to streamline synthesis. A representative protocol combines pyrrole-2-carbaldehyde, methyl propiolate, and bromine in acetonitrile, catalyzed by ceric ammonium nitrate (CAN). This tandem cyclization-bromination-esterification process achieves yields up to 55% while minimizing intermediate isolation steps.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for the three strategies:
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 45–60 | Pd catalysis, 80–100°C, N₂ atmosphere | High regioselectivity | Sensitive to moisture, costly catalysts |
| Post-Functionalization | 30–40 | NBS at 0°C, Mitsunobu esterification | Modularity for derivative synthesis | Low yields, purification challenges |
| Multi-Component | 50–55 | CAN catalysis, one-pot reaction | Operational simplicity | Limited substrate scope |
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism
The palladium-catalyzed cyclization begins with oxidative addition of the bromoacetylene to Pd(0), forming a π-alkyne complex. Coordination of the BOC-protected aminopyrrole facilitates C–N bond formation, followed by reductive elimination to yield the bicyclic core. Key to success is the use of bulky phosphine ligands (e.g., XPhos), which suppress β-hydride elimination side reactions.
Bromination and Esterification
Bromination with NBS proceeds via radical intermediates, favoring electrophilic aromatic substitution at the electron-rich 7-position. Esterification under Mitsunobu conditions leverages the nucleophilic displacement of the hydroxyl group by methyl alcohol, with triphenylphosphine oxide acting as a stoichiometric byproduct.
Catalyst and Solvent Effects
-
Catalysts : CAN in multi-component reactions promotes simultaneous cyclization and bromination by generating bromonium ions in situ.
-
Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates, while nonpolar solvents (toluene) improve selectivity in cyclization steps.
Industrial-Scale Production Considerations
Scalable synthesis demands cost-effective reagents and minimal purification. A patented industrial route employs continuous flow chemistry to perform cyclization and bromination in tandem, achieving 65% yield with residence times under 10 minutes. Key innovations include:
-
Microreactor technology for precise temperature control.
-
In-line quenching to isolate intermediates without column chromatography.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
The compound’s chemical reactivity stems from two key functional groups:
-
Bromine substituent at the 7-position, enabling nucleophilic aromatic substitution (SNAr) under activating conditions.
-
Methoxycarbonyl ester at the 6-position, susceptible to hydrolysis, condensation, and transesterification.
Table: Functional Groups and Potential Reactions
Nucleophilic Aromatic Substitution
The bromine atom at the 7-position undergoes substitution with nucleophiles (e.g., NH₂⁻, S⁻) under basic conditions. This reaction is facilitated by the electron-deficient heterocyclic ring, which activates the aromatic bromine for nucleophilic attack.
Key Reaction Conditions :
-
Reagents : Amines, thiols, or other strong nucleophiles.
-
Conditions : Basic media (e.g., K₂CO₃, NaH) at elevated temperatures.
-
Outcome : Substituted derivatives (e.g., amino, thioether analogs) retaining the core heterocyclic structure.
Ester Hydrolysis
The methoxycarbonyl group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid.
Key Reaction Conditions :
-
Acidic : HCl or H₂SO₄ in aqueous media.
-
Outcome : Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid .
Ester Condensation Reactions
The ester group participates in condensation reactions, such as amidation or esterification, to form bioactive derivatives.
Key Reaction Conditions :
-
Reagents : Ammonia, amines, or other coupling agents (e.g., EDC/HOBt).
-
Conditions : Organic solvents (DMF, DCM) under mild heating.
-
Outcome : Amides or transesterified products, enhancing solubility or biological activity.
Structural Implications for Reactivity
The fused pyrrolo[1,2-b]pyridazine ring system imparts planarity and electron-deficient aromaticity, influencing reaction pathways:
-
Electrophilic Aromatic Substitution : Limited due to the electron-deficient nature of pyridazine.
-
Nucleophilic Attack : Favored at positions adjacent to electron-withdrawing groups (e.g., bromine).
Critical Observations
-
The bromine substituent serves as a leaving group, enabling site-specific functionalization.
-
The ester group’s reactivity allows modular modification, enabling structural diversification for biological screening.
-
Reaction conditions (e.g., solvent choice, temperature) significantly impact by-product formation and yield optimization .
Scientific Research Applications
Medicinal Chemistry
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, it has shown promising results against lung cancer cells, leading to reduced cell viability and induced apoptosis in vitro. Further studies are needed to elucidate its mechanisms of action and efficacy in vivo .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in disease pathways. For example, it has been proposed as an inhibitor of IRAK4, which plays a role in inflammatory responses and cancer progression .
Biological Research
This compound can serve as a valuable tool in biological studies:
- Biological Pathway Studies : Due to its unique structure, the compound can be utilized to study various biological pathways and interactions. Its ability to bind to specific molecular targets allows researchers to investigate its effects on cellular processes and signaling pathways .
- Drug Development : The compound's structural features make it a candidate for developing new drugs targeting diseases such as tuberculosis and other infectious diseases. Its analogs have shown enhanced activity against Mycobacterium tuberculosis, indicating the potential for further optimization .
Material Science
In addition to its biological applications, this compound is also being explored for its utility in material science:
- Advanced Materials Development : The compound's unique electronic properties make it suitable for developing advanced materials with specific optical and electronic characteristics. This includes potential applications in organic electronics and photonic devices .
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Lung Cancer : A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent .
Mechanism of Action
The exact mechanism of action of methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-21-7)
- Structure : Replaces the pyrrolo ring with an imidazo[1,2-b]pyridazine system, introducing an additional nitrogen atom.
- Molecular Formula : C₈H₇N₃O₂ vs. C₈H₆BrN₂O₂ (estimated for the bromopyrrolo analog).
- Molecular Weight : 177.16 g/mol vs. ~257.06 g/mol (including Br).
- Bromine in the pyrrolo analog introduces electrophilic reactivity, enabling substitution reactions absent in the non-brominated imidazo derivative.
- Applications : The imidazo derivative is used in drug discovery for kinase inhibitors, while the bromopyrrolo analog may serve as a cross-coupling precursor .
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2387600-95-3)
- Structure : Pyrazolo[1,5-a]pyridine core with bromine at position 6 and a methyl group at position 7.
- Molecular Formula : C₁₁H₁₁BrN₂O₂ vs. C₈H₆BrN₂O₂.
- Molecular Weight : 283.13 g/mol vs. ~257.06 g/mol.
- Key Differences: The pyrazolo system introduces a third nitrogen atom, altering electronic distribution and acidity.
- Reactivity : Both brominated derivatives are amenable to nucleophilic substitution, but steric hindrance from the 7-methyl group in the pyrazolo analog may slow reaction kinetics.
Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 952206-60-9)
- Structure : Imidazo[1,2-a]pyridine core with bromine at position 6 and a methyl ester at position 7.
- Molecular Formula : C₉H₇BrN₂O₂ vs. C₈H₆BrN₂O₂.
- Molecular Weight : 255.07 g/mol vs. ~257.06 g/mol.
- Key Differences :
- Applications : Both compounds are likely used in pharmaceutical intermediates, but the pyrrolo-pyridazine system’s fused ring geometry may offer unique binding properties in target proteins.
Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate (CAS BD250303108128-21-8)
- Structure: Non-brominated analog of the target compound.
- Molecular Formula : C₈H₇N₂O₂ vs. C₈H₆BrN₂O₂.
- Purity : 95% (vs. likely lower for the brominated derivative due to synthetic challenges).
- Key Differences :
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate | Pyrrolo[1,2-b]pyridazine | Br (7), COOMe (6) | C₈H₆BrN₂O₂ | ~257.06 | Cross-coupling intermediates, drug discovery |
| Methyl imidazo[1,2-b]pyridazine-6-carboxylate | Imidazo[1,2-b]pyridazine | COOMe (6) | C₈H₇N₃O₂ | 177.16 | Kinase inhibitors |
| Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazolo[1,5-a]pyridine | Br (6), Me (7), COOEt (3) | C₁₁H₁₁BrN₂O₂ | 283.13 | Bioactive molecule synthesis |
| Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate | Imidazo[1,2-a]pyridine | Br (6), COOMe (7) | C₉H₇BrN₂O₂ | 255.07 | Pharmaceutical intermediates |
Biological Activity
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique fused heterocyclic structure, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various chemical modifications and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes such as proliferation, apoptosis, and signal transduction. This interaction can lead to altered cellular responses that are beneficial in therapeutic contexts, particularly in oncology.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.39 ± 0.06 | |
| HCT116 (Colon Cancer) | 0.46 ± 0.04 | |
| Jurkat (T-cell Lymphoma) | 4.64 ± 0.08 | |
| HeLa (Cervical Cancer) | 32.84 ± 0.02 |
These results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, particularly MCF-7 and HCT116, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Efficacy : In a study evaluating the compound's efficacy against breast cancer cell lines (MCF-7), it was found to inhibit cell growth significantly with an IC50 value of 0.39 µM. This suggests a strong potential for further development as an anticancer therapeutic agent.
- Mechanistic Insights : The compound's mechanism was explored through flow cytometry analysis on Jurkat cells, revealing that it effectively induces apoptosis by arresting the cell cycle in the sub-G1 phase, which is indicative of cell death pathways being activated.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrrolopyridine derivatives known for their biological activities. Comparative studies have shown that while many derivatives exhibit varying degrees of cytotoxicity, the presence of the bromine atom in this compound enhances its reactivity and interaction profile with biological targets compared to its analogs.
Q & A
Q. What are the common synthetic methodologies for preparing Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate?
Synthesis typically involves bromination of pyrrolo[1,2-b]pyridazine precursors. For example, bromination can be achieved using N-bromosuccinimide (NBS) in dry dichloromethane under inert conditions, followed by purification via column chromatography with solvents like MeOH:CH₂Cl₂ (1:99) . Alternatively, intermediates may be generated via coupling reactions, as seen in patent examples where brominated derivatives are coupled with aryl groups using Suzuki-Miyaura or Ullmann-type reactions .
Q. How is structural confirmation performed for this compound?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of similar pyrrolo[1,2-b]pyridazine derivatives (e.g., bond lengths and angles are resolved to ±0.001 Å and ±0.1°, respectively) . NMR spectroscopy (¹H, ¹³C) is routinely used to confirm regiochemistry and purity. For instance, methyl ester protons typically resonate at δ ~3.6–3.7 ppm, while aromatic protons show distinct splitting patterns .
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
High-performance liquid chromatography (HPLC) with conditions like SMD-TFA05 or SMD-TFA50 (retention times ~1.05–1.43 minutes) is effective for purity analysis . Liquid chromatography-mass spectrometry (LCMS) provides molecular ion confirmation (e.g., m/z 645 [M+H]⁺ for related analogs) and detects trace impurities . Impurity profiling may also involve spiking with reference standards (e.g., EP-certified impurities) .
Advanced Research Questions
Q. How can bromination regioselectivity be optimized in the presence of sensitive functional groups?
Regioselectivity is influenced by steric and electronic factors. For bromination at the 7-position, directing groups like electron-withdrawing esters (e.g., methyl carboxylate at C6) enhance electrophilic substitution. Reaction conditions such as low temperature (0°C) and controlled addition of brominating agents (e.g., NBS) minimize side reactions . Computational modeling (DFT) of charge distribution can further guide reagent selection .
Q. What strategies resolve contradictions in reaction yields or by-product formation?
By-products often arise from over-bromination or competing coupling pathways. Systematic optimization of stoichiometry (e.g., 1.1 equiv NBS) and reaction time (monitored via TLC) reduces over-bromination . For coupling reactions, pre-activation of intermediates (e.g., iodide derivatives in Example 331) improves efficiency . Contradictory LCMS or NMR data should be cross-validated using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
Q. How are reaction mechanisms elucidated for coupling reactions involving brominated intermediates?
Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in carboxylate groups) or kinetic isotope effects (KIE) to track bond formation . For Pd-mediated couplings, in situ XAS (X-ray absorption spectroscopy) can monitor palladium oxidation states and ligand dynamics. Computational tools (e.g., Gaussian for transition-state modeling) provide insights into regiochemical outcomes .
Q. What are best practices for handling and storing this compound to ensure stability?
The methyl ester group is hydrolytically sensitive. Storage under anhydrous conditions (sealed with desiccant) at room temperature in dark vials prevents degradation . For long-term stability, lyophilization and storage at -20°C in argon atmosphere is recommended. Regular purity checks via HPLC ensure batch consistency .
Q. How can regioselective functionalization of the pyrrolo[1,2-b]pyridazine core be achieved?
Directed ortho-metalation (DoM) using directing groups (e.g., carboxylates) enables selective functionalization at C7. For example, lithiation with LDA at -78°C followed by quenching with electrophiles (e.g., Br₂) achieves regiocontrol . Transition-metal catalysis (e.g., Pd for C-H activation) offers alternative pathways, as seen in patent applications where brominated intermediates undergo cross-coupling with aryl boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
